2-Hydroxy-3-nitrobenzamide
Overview
Description
2-Hydroxy-3-nitrobenzamide is a chemical compound that is part of a broader class of compounds known for their interesting chemical and physical properties, including the presence of nitro groups and the capability to form hydrogen bonds. While the provided papers do not directly discuss 2-Hydroxy-3-nitrobenzamide, they do provide insights into similar compounds, which can be used to infer some of the properties and behaviors of 2-Hydroxy-3-nitrobenzamide.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amide with various reagents. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of other benzamide derivatives involves multiple steps, including sulfinylation, hetero Diels–Alder reactions, and reductive ring closure . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3-nitrobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and X-ray diffraction. For example, the structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . The gas-phase structures of 2-hydroxybenzamide and 2-methoxybenzamide were determined by electron diffraction and theoretical calculations, revealing evidence for intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of 2-Hydroxy-3-nitrobenzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and cyclization. For instance, 2,4,6-trinitrobenzamide reacts with anionic nucleophiles to substitute the ortho-nitro group with high selectivity . N-t-Butyl-2,4,6-trinitrobenzamide undergoes nucleophilic substitution with hydroxyl ions to form nitrite ions . These reactions highlight the reactivity of the nitro group in benzamide compounds, which is likely to be a feature of 2-Hydroxy-3-nitrobenzamide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding can significantly affect their vibrational spectra, as seen in the Car-Parrinello simulation of 2-hydroxy-5-nitrobenzamide . The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, indicating its potential as a ligand in coordination chemistry . These properties are indicative of the behavior that 2-Hydroxy-3-nitrobenzamide might exhibit in different chemical environments.
Scientific Research Applications
1. Analysis of Hydrogen Bonding Dynamics
Car-Parrinello Simulation Studies : 2-Hydroxy-5-nitrobenzamide, a related compound to 2-Hydroxy-3-nitrobenzamide, has been studied for its medium-strong intra- and intermolecular hydrogen bonding dynamics in the crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the O-H and N-H stretching modes sensitive to hydrogen bonding strength. This study highlights the potential of such compounds in understanding the effects of hydrogen bonding in various molecular structures (Brela et al., 2012).
2. Application in Crystallography
Crystal Structure Determination : The compound N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, structurally similar to 2-Hydroxy-3-nitrobenzamide, was synthesized and its crystal structure determined via single-crystal X-ray diffractometry. This study demonstrates the use of nitrobenzamide derivatives in crystallography to understand molecular geometry and interactions (Zong & Wang, 2009).
3. Exploring Novel Coordination Chemistry
Metal Coordination Research : The amino-amide derivative of 4-nitrophenol, akin to 2-Hydroxy-3-nitrobenzamide, exhibits versatile coordination modes with metals. This study underscores the significance of such compounds in exploring unusual metal coordination chemistry, which can have far-reaching implications in material science and catalysis (McGinley et al., 2009).
4. Understanding Nitrosation in Biosynthesis
C-nitrososynthase Studies : Research has identified a copper-containing C-nitrososynthase that controls the oxidation state of an aromatic amine to yield natural products like 4-hydroxy-3-nitrosobenzamide. This finding, relevant to compounds similar to 2-Hydroxy-3-nitrobenzamide, indicates the diverse catalytic functions of tyrosinase-like copper-containing monooxygenases and their role in the biosynthesis of medicinally interesting compounds (Noguchi et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECMDSYYFNKSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460831 | |
Record name | 2-Hydroxy-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-nitrobenzamide | |
CAS RN |
2912-76-7 | |
Record name | 2-Hydroxy-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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